![molecular formula C18H22N6O2 B3449578 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3449578.png)
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to selectively block D1 receptors, which are involved in various physiological and pathological processes.
Mécanisme D'action
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 is a selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby blocking the downstream signaling pathway. The dopamine D1 receptor is involved in the regulation of various physiological and pathological processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have various biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamines. It has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. This compound 23390 has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to selectively block the D1 receptor without affecting other receptors. However, one limitation of this compound 23390 is its short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research involving 1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390. One area of interest is the role of dopamine D1 receptors in addiction and relapse. Another area of interest is the potential therapeutic use of this compound 23390 in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to investigate the effects of this compound 23390 on cognitive function and memory in humans.
Applications De Recherche Scientifique
1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione 23390 is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of D1 receptors in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. This compound 23390 has also been used in behavioral studies to investigate the effects of dopamine on learning and memory.
Propriétés
IUPAC Name |
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-21-16-15(17(25)22(2)18(21)26)19-14(20-16)12-23-8-10-24(11-9-23)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTUKUJXGCUQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



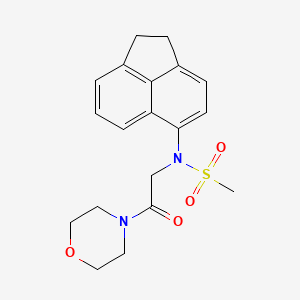
![methyl 2-{[(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B3449509.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3449512.png)
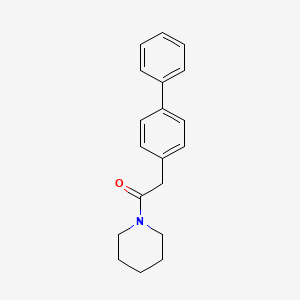


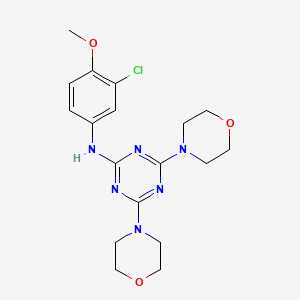
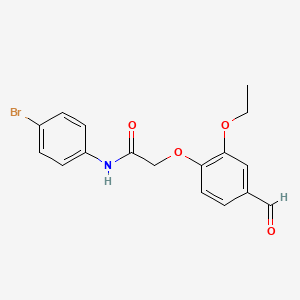
![N-{2-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3449540.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3449544.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B3449554.png)
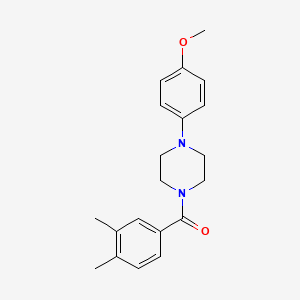

![5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide](/img/structure/B3449592.png)